[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone
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Overview
Description
[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a pyridylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, followed by further functionalization to introduce the pyridylpiperazine moiety . The reaction conditions often require the use of catalysts such as vitamin B1 and are characterized by high yields and efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and pyridylpiperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for various biological targets, including enzymes and receptors, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using computational and experimental methods .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
What sets [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H23N5O2/c1-24-19(15-18(23-24)16-6-8-17(28-2)9-7-16)21(27)26-13-11-25(12-14-26)20-5-3-4-10-22-20/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
GCCSFUUGQFHXCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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